molecular formula C22H20F3N3O3S B14107371 3-(2-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-oxoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(2-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-oxoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14107371
M. Wt: 463.5 g/mol
InChI Key: VZGPEIXCABANTA-UHFFFAOYSA-N
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Description

3-(2-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-oxoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-oxoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isocyanates or isothiocyanates under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

3-(2-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-oxoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the piperidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, known for their pharmacological effects.

    Quinazolinones: Compounds with a quinazolinone core, often studied for their medicinal properties.

Uniqueness

What sets 3-(2-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-2-oxoethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one apart is the combination of the trifluoromethyl group, piperidine ring, and quinazolinone core. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C22H20F3N3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

3-[2-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H20F3N3O3S/c23-22(24,25)15-5-3-4-14(12-15)21(31)8-10-27(11-9-21)18(29)13-28-19(30)16-6-1-2-7-17(16)26-20(28)32/h1-7,12,31H,8-11,13H2,(H,26,32)

InChI Key

VZGPEIXCABANTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=CC=C2)C(F)(F)F)O)C(=O)CN3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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